![molecular formula C42H28F5N3O6 B557573 9H-芴-9-基甲基 4-[(2S)-2-(9H-芴-9-基甲氧羰基氨基)-3-氧代-3-(2,3,4,5,6-五氟苯氧)丙基]咪唑-1-羧酸酯 CAS No. 114616-10-3](/img/structure/B557573.png)

9H-芴-9-基甲基 4-[(2S)-2-(9H-芴-9-基甲氧羰基氨基)-3-氧代-3-(2,3,4,5,6-五氟苯氧)丙基]咪唑-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

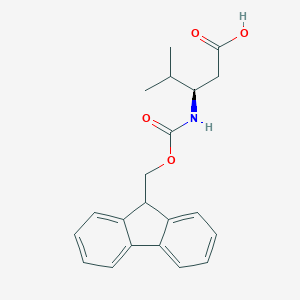

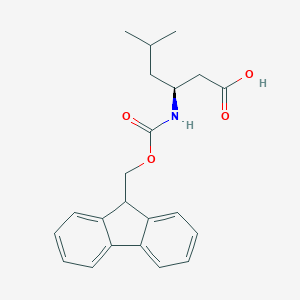

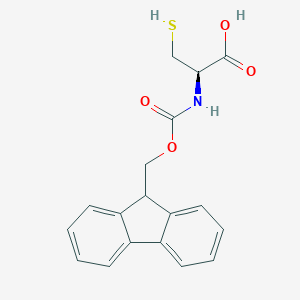

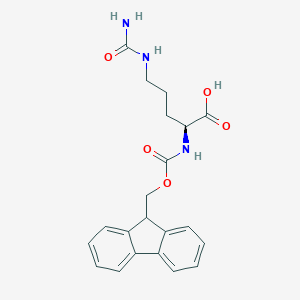

9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate, also known as 9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate, is a useful research compound. Its molecular formula is C42H28F5N3O6 and its molecular weight is 765.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. Protein Mimicry in Polymer Chemistry

Scientific Field

Polymer Chemistry Application Summary: This compound is utilized in the creation of single-chain polymer nanoparticles (SCNPs) that mimic proteins’ 3D structures and functions . Methods of Application:

- Functionalization: Post-formation functionalization is achieved through substitution of activated pentafluorophenyl esters with various amines, peptides, or fluorescent labels. Results: The resulting SCNPs are water-soluble, with adjustable physicochemical properties, enabling controlled delivery of therapeutics or imaging agents .

2. Orthogonal Ester Hydrolysis in Medicinal Chemistry

Scientific Field

Medicinal Chemistry Application Summary: The compound is used for mild orthogonal ester hydrolysis conditions to create SPPS-ready amino acids . Methods of Application:

- Protective Agent: Calcium (II) iodide is used as a protective agent for the Fmoc group during the hydrolysis of amino esters. Results: This method provides better yields with greener, inexpensive chemicals, and less energy expenditure compared to traditional methods .

3. Peptide Synthesis in Amino Acid Research

Scientific Field

Amino Acid Research Application Summary: It facilitates aqueous microwave-assisted solid-phase peptide synthesis (SPPS) of histidine-containing peptides . Methods of Application:

- Water-Based Protocol: Utilizes water-dispersible Fmoc-amino acid nanoparticles for the synthesis. Results: High yield synthesis of histidine-containing hexapeptide neuropeptide W-30 with greatly reduced histidine racemization .

4. Hydrogel Construction in Material Science

Scientific Field

Material Science Application Summary: Fmoc-functionalized amino acids and peptides, including this compound, are used to construct hydrogels with a wide range of applications . Methods of Application:

- Hydrogel Formation: The compound is incorporated into the hydrogel matrix to provide specific functionalities. Results: The hydrogels exhibit enhanced properties suitable for biomedical applications, such as drug delivery systems .

5. Solid-Phase Peptide Synthesis (SPPS) in Biochemistry

Scientific Field

Biochemistry Application Summary: The compound is a key reagent in SPPS, particularly for the synthesis of complex peptides and proteins . Methods of Application:

- Fmoc Strategy: Utilizes the Fmoc strategy for the protection of amino acids during peptide chain assembly. Results: Enables the synthesis of peptides with high fidelity and minimal side reactions .

6. Bioconjugation in Nanotechnology

Scientific Field

Nanotechnology Application Summary: This compound is used in the bioconjugation of polymers with peptides or proteins to create hybrid materials . Methods of Application:

- Conjugation Technique: The activated ester moieties of the compound facilitate the attachment of peptides to polymer backbones. Results: The creation of polymer-peptide hybrids with versatile properties, such as catalysis and biosensing capabilities .

Each of these applications demonstrates the versatility and importance of “Fmoc-N-Im-Fmoc-L-Histidine pentafluorophenyl ester” in advancing various scientific fields through innovative research methodologies and applications. The detailed descriptions and results highlight the compound’s role in enhancing the efficiency and effectiveness of experimental procedures and outcomes.

13. pH-Controlled Gelation in Material Science

Scientific Field

Material Science Application Summary: This compound is used for pH-controlled gelation in the creation of hydrogels and organogels with significant advantages . Methods of Application:

- pH Adjustment: The gelation properties can be controlled by adjusting the pH, which affects the self-assembly process. Results: The gels formed exhibit high thermal stability, thixotropic properties, and can be used for dye removal and drug delivery .

14. Aqueous Solid-Phase Peptide Synthesis in Biochemistry

Scientific Field

Biochemistry Application Summary: The compound aids in aqueous microwave-assisted solid-phase peptide synthesis (SPPS), reducing racemization of histidine-containing peptides . Methods of Application:

15. Solid-Phase Peptide Synthesis (SPPS) Building Block

Scientific Field

Peptide Chemistry Application Summary: The compound serves as a building block in SPPS for the synthesis of complex peptides and proteins . Methods of Application:

属性

IUPAC Name |

9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28F5N3O6/c43-34-35(44)37(46)39(38(47)36(34)45)56-40(51)33(49-41(52)54-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-50(21-48-22)42(53)55-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,49,52)/t33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFHYUWRVSHCIH-XIFFEERXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)OC8=C(C(=C(C(=C8F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)OC8=C(C(=C(C(=C8F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28F5N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)